6-Diazo-5-oxo-norleucine
Description
Historical Context of Discovery and Early Characterization
6-Diazo-5-oxo-L-norleucine was first discovered in the 1950s. nih.govjhu.edu It was originally isolated from a strain of Streptomyces, a bacterium found in a soil sample from Peru. wikipedia.org A research group led by H. W. Dion and his colleagues were the first to characterize the compound in 1956, noting its potential as a tumor-inhibitory substance. wikipedia.orgacs.org
Early research established DON as a water-soluble, yellowish powder that forms yellowish-greenish needles in its crystalline state. wikipedia.org Initial characterization also identified its key chemical and physical properties, which are summarized in the table below. wikipedia.orgcaymanchem.com
Table 1: Chemical and Physical Properties of 6-Diazo-5-oxo-L-norleucine
Structural Classification as a Non-Proteinogenic Amino Acid and Glutamine Analog
6-Diazo-5-oxo-L-norleucine holds a distinct position in biochemistry due to its unique structure. It is classified as a non-proteinogenic L-alpha-amino acid. ebi.ac.uk This classification signifies that it is an amino acid that is not naturally incorporated into proteins during translation. Its structure is based on L-norleucine, but it is modified with an oxo group at the 5th position and a diazo group at the 6th position. ebi.ac.uk
Crucially, DON is recognized as a structural analog of the proteinogenic amino acid L-glutamine. glpbio.comjhu.educaymanchem.comscientificlabs.co.uk This structural mimicry is the foundation of its biochemical activity. The similarity allows DON to be recognized by enzymes that normally bind to glutamine. wikipedia.org However, the presence of the highly reactive diazo group enables DON to act as an antagonist. researchgate.net It binds to the active sites of glutamine-utilizing enzymes and subsequently forms a covalent bond, leading to irreversible inhibition. wikipedia.orgnih.gov This mechanism-based inactivation makes DON a powerful inhibitor of numerous metabolic pathways that are dependent on glutamine, including the synthesis of nucleotides and other amino acids. nih.govebi.ac.ukscientificlabs.co.uk
Structure
2D Structure
Properties
IUPAC Name |
2-amino-6-diazo-5-oxohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWQAMGASJSUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-17-0, 157-03-9 | |
| Record name | DL-Diazooxonorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-diazo-5-oxo-L-norleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-DIAZO-5-OXO-DL-NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS90IK8XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Natural Product Derivations
Isolation from Natural Sources (e.g., Streptomyces Species)
6-Diazo-5-oxo-L-norleucine was originally discovered and isolated from the fermentation broth of an unclassified Streptomyces species. nih.govnih.gov These Gram-positive, soil-dwelling bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically significant antibiotics and anticancer agents. The isolation of DON from Streptomyces highlighted the remarkable metabolic capabilities of these microorganisms and provided the first clues to its natural origins. researchgate.net
Elucidation of Biosynthetic Pathways of 6-Diazo-5-oxo-norleucine
The biosynthesis of this compound is a multi-step enzymatic process that has been elucidated through genetic and biochemical studies. nih.govresearchgate.net The pathway begins with a primary metabolite and proceeds through a series of oxidative and transformative reactions to yield the final diazo-containing compound.
Lysine (B10760008) as a Metabolic Precursor
The biosynthesis of this compound initiates with the common proteinogenic amino acid L-lysine. nih.govwikipedia.org Through a series of enzymatic modifications, the lysine backbone is converted into the characteristic structure of DON. This was confirmed through studies of the alazopeptin (B1221733) biosynthetic gene cluster, which revealed the enzymes responsible for this transformation. researchgate.netnih.gov
Identification and Characterization of Key Biosynthetic Enzymes
The conversion of lysine to this compound is catalyzed by a dedicated set of three core enzymes. nih.gov These enzymes, encoded within a specific gene cluster, carry out the sequential hydroxylation, oxidation, and diazotization of the lysine substrate.
The final and most chemically intriguing step in the biosynthesis of this compound is the formation of the diazo group, a reaction catalyzed by the enzyme AzpL. nih.govnih.gov AzpL is a transmembrane protein that utilizes 5-oxolysine and nitrous acid as substrates to generate the diazo functionality. nih.govnih.gov Site-directed mutagenesis studies have indicated that a tyrosine residue (Tyr-93) within AzpL plays a crucial role in this diazotization reaction. nih.gov The discovery of AzpL's function has expanded the known enzymatic repertoire for N-N bond formation in natural product biosynthesis. nih.gov
Prior to the final diazotization step, the lysine precursor undergoes two key modifications catalyzed by the enzymes AzpK and AzpJ. researchgate.netnih.gov AzpK, a lysine 5-hydroxylase, introduces a hydroxyl group at the C-5 position of L-lysine, forming 5-hydroxylysine (B44584). researchgate.netnih.gov Subsequently, the enzyme AzpJ, an oxidase, acts on 5-hydroxylysine to yield 5-oxolysine, the direct precursor for the diazotization reaction. researchgate.netresearchgate.net
While not directly involved in the synthesis of the core this compound molecule from lysine, the enzyme AzpI plays a role in the subsequent elaboration of DON into more complex natural products. researchgate.net AzpI is an N-acetyltransferase that catalyzes the N-acetylation of a carrier protein-tethered DON molecule during the biosynthesis of alazopeptin. researchgate.netresearchmap.jp This modification is part of the assembly line process for creating the final tripeptide.
| Enzyme | Function in this compound Biosynthesis and Derivatization |
| AzpK | Catalyzes the hydroxylation of L-lysine at the C-5 position to form 5-hydroxylysine. researchgate.netnih.gov |
| AzpJ | Oxidizes the hydroxyl group of 5-hydroxylysine to form 5-oxolysine. researchgate.netresearchgate.net |
| AzpL | A transmembrane diazotase that catalyzes the formation of the diazo group using 5-oxolysine and nitrous acid. nih.govnih.gov |
| AzpI | An N-acetyltransferase involved in the modification of DON during its incorporation into alazopeptin. researchgate.netresearchmap.jp |
Formation within Complex Natural Products
This compound serves as a building block for more complex natural products. A prime example is alazopeptin, a tripeptide with the structure Ala-DON-DON. researchgate.netresearchmap.jp The biosynthesis of alazopeptin involves the initial synthesis of DON from lysine, as detailed above. nih.gov Following its formation, two molecules of DON are then sequentially linked with a molecule of alanine (B10760859) by a dedicated set of five additional enzymes and a carrier protein to form the final alazopeptin product. nih.govresearchmap.jp This integration of DON into a peptide structure showcases the modular nature of natural product biosynthesis, where a potent bioactive compound is further diversified by its incorporation into a larger molecular scaffold.
Biosynthesis of Alazopeptin and Related Peptides
Alazopeptin is a tripeptide with antitumor activity, composed of one L-alanine and two 6-diazo-5-oxo-L-norleucine (DON) molecules (Ala-DON-DON). researchgate.netwikipedia.org Its complete biosynthetic pathway has been uncovered through gene inactivation, heterologous expression, and in vitro analysis of the responsible enzymes, primarily from the producing organisms Streptacidiphilus griseoplanus and Kitasatospora azatica. researchgate.netnih.govresearchgate.net
The biosynthesis of the core DON unit begins with the amino acid L-lysine. nih.govwikipedia.org The pathway involves a series of enzymatic modifications to construct the final diazo-containing structure. The key steps are initiated by the hydroxylation of L-lysine. In S. griseoplanus, this initial reaction is the hydroxylation of free L-lysine at the C-5 position, catalyzed by the enzyme AzpK, to yield 5-hydroxylysine. nih.gov Subsequent oxidation of the hydroxyl group by the dehydrogenase AzpJ forms a keto group, producing 5-oxo-L-lysine. researchgate.netnih.govresearchgate.net
The crucial diazo group is installed by the transmembrane protein AzpL. nih.govresearchmap.jp This enzyme facilitates a diazotization reaction using 5-oxo-L-lysine and nitrous acid as substrates. nih.govresearchgate.net The required nitrous acid is generated via the aspartate-nitrosuccinate (ANS) pathway, which involves the enzymes AzpE and AzpD. researchgate.netresearchgate.net This pathway represents a common strategy in the biosynthesis of diazo-containing natural products. mdpi.comacs.orgnih.gov
Once DON is synthesized, it is assembled into the final alazopeptin tripeptide through a distinct enzymatic cascade involving five additional enzymes and a carrier protein. nih.govresearchmap.jp
Table 1: Key Enzymes in the Biosynthesis of 6-Diazo-5-oxo-L-norleucine (DON)
| Enzyme | Function | Substrate(s) | Product | Organism Source for Research |
| AzpK | Lysine 5-hydroxylase | L-Lysine | 5-Hydroxylysine | Streptacidiphilus griseoplanus |
| AzpJ | Dehydrogenase | 5-Hydroxylysine | 5-Oxo-L-lysine | Streptacidiphilus griseoplanus |
| AzpE/AzpD | Aspartate-nitrosuccinate (ANS) pathway enzymes | L-Aspartate, Nitrite | Nitrous Acid | Streptacidiphilus griseoplanus |
| AzpL | Diazotase | 5-Oxo-L-lysine, Nitrous Acid | 6-Diazo-5-oxo-L-norleucine (DON) | Streptacidiphilus griseoplanus |
Enzymatic Condensation and Carrier Protein Involvement (e.g., AzpM, AzpF)
The assembly of the Ala-DON-DON tripeptide does not follow the canonical nonribosomal peptide synthetase (NRPS) logic. Instead, it utilizes a unique system centered around a carrier protein and several specialized enzymes. researchgate.net
The central player in this process is the carrier protein (CP) AzpF. researchgate.netnih.gov The pathway begins with the N-acetylation of DON by the N-acetyltransferase AzpI. The resulting N-acetyl-DON is then loaded onto AzpF by the ligase AzpC. researchgate.netresearchgate.net Following its attachment to the carrier protein, the N-acetyl group is removed by the hydrolase AzpG, yielding DON tethered to AzpF (DON-AzpF). researchgate.netresearchgate.net This transient acetylation is a key preparatory step for the subsequent condensation.
The formation of the DON-DON dipeptide is catalyzed by AzpM, an α/β hydrolase family enzyme. researchgate.netnih.gov In an unprecedented reaction, AzpM catalyzes the condensation of two molecules of the carrier protein-tethered DON (DON-AzpF). researchgate.net This reaction forms the DON-DON dipeptide, which is then released from the enzymatic complex. researchgate.netresearchgate.net This mechanism, where a hydrolase domain enzyme synthesizes a peptide bond between two carrier protein-bound substrates, is a novel discovery in peptide biosynthesis. researchgate.net
Finally, the assembly of alazopeptin is completed by the ligase AzpA, which catalyzes the peptide bond formation between the newly synthesized DON-DON dipeptide and L-alanine, yielding the final tripeptide product. researchgate.net
Table 2: Enzymes and Carrier Protein for Alazopeptin Assembly from DON
| Enzyme/Protein | Class | Function | Substrate(s) | Product |
| AzpI | N-acetyltransferase | Acetylates the amino group of DON | DON, Acetyl-CoA | N-acetyl-DON |
| AzpC | Ligase | Loads N-acetyl-DON onto the carrier protein AzpF | N-acetyl-DON, AzpF | N-acetyl-DON-AzpF |
| AzpF | Carrier Protein (CP) | Carries the DON moiety during peptide assembly | - | - |
| AzpG | Hydrolase | Removes the N-acetyl group from the CP-tethered intermediate | N-acetyl-DON-AzpF | DON-AzpF |
| AzpM | α/β Hydrolase | Catalyzes the condensation of two DON-AzpF molecules | 2x DON-AzpF | DON-DON dipeptide |
| AzpA | Ligase | Attaches L-alanine to the DON-DON dipeptide | DON-DON, L-alanine | Alazopeptin (Ala-DON-DON) |
Fundamental Principles of Glutamine Antagonism
The inhibitory action of DON on glutamine-utilizing enzymes is a sophisticated, multi-step process that begins with competitive binding and culminates in the irreversible inactivation of the enzyme. nih.govaacrjournals.org This dual mechanism allows DON to be a highly effective and broad-spectrum inhibitor.
The initial step in DON's mechanism of action is its ability to act as a competitive inhibitor. Its molecular structure mimics that of L-glutamine, allowing it to fit into the glutamine-binding sites of various enzymes. nih.govnih.gov This binding is the first phase of a two-step inactivation process. By occupying the active site, DON directly competes with the natural substrate, glutamine, thereby preventing the enzyme from carrying out its normal catalytic function.
Following the initial competitive binding, DON proceeds to irreversibly inactivate the enzyme through a mechanism-based process. This means the enzyme's own catalytic activity transforms DON into a reactive species that then forms a permanent, covalent bond with the enzyme, rendering it non-functional. nih.govaacrjournals.org
The irreversible inhibition is achieved through alkylation. wikipedia.orgalbany.edu Once DON is positioned within the enzyme's active site, a nucleophilic residue, such as a serine, attacks the DON molecule. nih.govjhu.edu For instance, in the case of glutaminase (B10826351), the nucleophilic attack is initiated by a serine residue (Ser286) in the active site. jhu.edunih.gov This attack leads to the release of the diazo group as stable nitrogen gas (N₂), a hallmark of this inactivation mechanism. nih.govjhu.edu The departure of the nitrogen gas leaves a reactive carbon species that covalently binds to the enzyme. nih.gov This alkylation of the active site permanently blocks the enzyme's function. albany.edu In a unique case with human gamma-glutamyl transpeptidase 1 (hGGT1), DON was found to form two covalent bonds with the enzyme, involving both the OG atom and the α-amine of the catalytic nucleophile Thr381, creating a stable six-membered ring structure. nih.gov
A critical feature of DON is the relative stability of its diazoketone group under normal physiological conditions. nih.gov This stability is conferred by the adjacent electron-withdrawing carbonyl group, which delocalizes the electrons on the alpha-carbon and stabilizes the diazo dipole. nih.govnih.govchim.it This inherent stability prevents DON from acting as a non-specific, indiscriminately reactive agent in the body. nih.gov
The reactivity of the diazo group is "unmasked" only under specific conditions, such as within the enzymatic active site. nih.gov Protonation of the α-carbon by acidic residues within the active site makes DON a reactive electrophile, triggering the release of nitrogen gas and subsequent alkylation of the enzyme. nih.gov This selective, mechanism-based activation ensures that DON primarily targets and inactivates glutamine-utilizing enzymes rather than reacting randomly with other biomolecules. nih.gov
Mechanism-Based Irreversible Inactivation by Covalent Modification
Specific Enzyme Targets and Downstream Metabolic Pathway Disruptions
DON's broad activity as a glutamine antagonist means it inhibits a multitude of enzymes across several key metabolic pathways. aacrjournals.orgnih.gov Its most profound impact is on nucleotide biosynthesis, a process vital for DNA and RNA synthesis and, consequently, for cell proliferation. wikipedia.orgnih.gov
Both purine (B94841) and pyrimidine (B1678525) synthesis pathways rely on enzymes that use glutamine as a nitrogen donor. By inhibiting these enzymes, DON effectively shuts down the de novo production of the building blocks of nucleic acids. nih.govjhu.edu
Key enzyme targets of DON in these pathways include:
Carbamoyl (B1232498) phosphate (B84403) synthetase (CAD) : A crucial enzyme in the initial steps of de novo pyrimidine synthesis. wikipedia.orgnih.govnih.gov
CTP synthase (CTPS) : Involved in the final stages of pyrimidine nucleotide synthesis. wikipedia.orgnih.govnih.gov
Phosphoribosyl pyrophosphate (PRPP) amidotransferase : Catalyzes the committed step in de novo purine synthesis. wikipedia.orgjhu.edunih.gov
FGAR amidotransferase (FGARAT) : Another key enzyme in the purine synthesis pathway. wikipedia.orgjhu.edunih.gov
Guanosine monophosphate synthetase (GMPS) : Essential for the synthesis of guanine nucleotides. wikipedia.orgnih.govnih.gov
The inhibition of these enzymes leads to a depletion of the nucleotide pools necessary for DNA replication and RNA transcription, ultimately inducing apoptosis (programmed cell death) in cells that are actively dividing. wikipedia.org
Interactive Table: Enzyme Targets of this compound in Nucleotide Biosynthesis
| Enzyme Target | Metabolic Pathway | Function Disrupted by DON |
| Carbamoyl phosphate synthetase (CAD) | Pyrimidine de novo Synthesis | Initial steps of pyrimidine ring formation. wikipedia.orgnih.govnih.gov |
| CTP synthase (CTPS) | Pyrimidine de novo Synthesis | Conversion of UTP to CTP. wikipedia.orgnih.govnih.gov |
| PRPP amidotransferase | Purine de novo Synthesis | Committed step of purine synthesis. wikipedia.orgjhu.edunih.gov |
| FGAR amidotransferase | Purine de novo Synthesis | Nitrogen donation for purine ring assembly. wikipedia.orgjhu.edunih.gov |
| Guanosine monophosphate synthetase (GMPS) | Purine de novo Synthesis | Conversion of XMP to GMP. wikipedia.orgnih.govnih.gov |
Amino Acid Metabolism Enzymes
DON's impact extends beyond nucleotide synthesis to the metabolism of amino acids, further disrupting cellular homeostasis.
Glutaminolysis, the process of converting glutamine to glutamate (B1630785) and subsequently to other key metabolites, is critical for energy production and the synthesis of other biomolecules in many rapidly dividing cells.
Glutaminases (GLS1): These enzymes, particularly the kidney-type isoform (GLS1), catalyze the hydrolysis of glutamine to glutamate. nih.gov This is the first and rate-limiting step in glutaminolysis. DON is a potent and irreversible inhibitor of GLS1. nih.gov By blocking this enzyme, DON not only depletes the cell of glutamate but also disrupts the downstream metabolic pathways that rely on it, such as the tricarboxylic acid (TCA) cycle. jhu.edu
Asparagine Synthetase: This enzyme catalyzes the synthesis of asparagine from aspartate, using glutamine as the amino group donor. DON has been identified as an inhibitor of asparagine synthetase, thereby affecting the cellular pool of this non-essential amino acid. nih.govnih.gov
Coenzyme Biosynthesis (e.g., NAD Synthase)
The synthesis of essential coenzymes is another metabolic vulnerability exploited by DON.
NAD Synthase: This enzyme is involved in the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions. The synthesis of NAD+ from nicotinic acid adenine dinucleotide (NaAD) requires glutamine as the nitrogen source. DON inhibits NAD synthase, which can lead to a depletion of the cellular NAD+ pool. nih.gov
Hexosamine Biosynthetic Pathway (HBP)
The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that utilizes glucose and glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation.
DON inhibits the HBP by targeting glutamine:fructose-6-phosphate amidotransferase (GFAT), the first and rate-limiting enzyme in this pathway. frontiersin.org By blocking GFAT, DON reduces the production of UDP-GlcNAc, which can impact a wide range of cellular processes that depend on proper glycosylation. nih.gov
Summary of DON's Enzymatic Targets
| Pathway | Enzyme | Function | Effect of DON |
| Purine Synthesis | FGAR Amidotransferase | Catalyzes the conversion of FGAR to FGAM | Inhibition, leading to FGAR accumulation |
| GMP Synthetase | Catalyzes the conversion of XMP to GMP | Inhibition, hindering guanine nucleotide synthesis | |
| PRPP Amidotransferase | Catalyzes the first committed step in purine synthesis | Inhibition, curtailing the entire pathway | |
| Pyrimidine Synthesis | Carbamoyl Phosphate Synthetase (CAD) | Initiates pyrimidine biosynthesis | Inhibition of the initial step |
| CTP Synthase | Catalyzes the conversion of UTP to CTP | Inhibition, leading to cytidine nucleotide deficiency | |
| Amino Acid Metabolism | Glutaminase (GLS1) | Catalyzes the hydrolysis of glutamine to glutamate | Irreversible inhibition, disrupting glutaminolysis |
| Asparagine Synthetase | Catalyzes the synthesis of asparagine | Inhibition, affecting cellular asparagine levels | |
| Coenzyme Biosynthesis | NAD Synthase | Involved in the de novo synthesis of NAD+ | Inhibition, potentially depleting cellular NAD+ |
| Hexosamine Biosynthetic Pathway | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Catalyzes the first and rate-limiting step of the HBP | Inhibition, reducing UDP-GlcNAc production |
Inhibition of Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT)
6-Diazo-5-oxo-L-norleucine (DON) functions as a powerful antagonist of glutamine, a critical amino acid in numerous metabolic pathways. albany.edualbany.edu One of its primary targets is Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP). albany.edunih.gov DON's structural similarity to glutamine allows it to enter the active sites of glutamine-utilizing enzymes, including GFAT. albany.eduwikipedia.org Within the catalytic center, DON acts as a mechanism-based inactivator, forming a covalent bond with the enzyme, a process known as alkylation. albany.eduwikipedia.org This irreversible inhibition of GFAT blocks the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate, the initial and committed step of the HBP. albany.edu By disrupting this crucial enzymatic step, DON effectively hinders the production of downstream HBP products that are vital for various cellular processes, including protein and lipid glycosylation. nih.govaacrjournals.org
Impact on Hyaluronan Synthesis
The inhibition of GFAT by DON has a direct and significant impact on the synthesis of hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix. albany.edualbany.edu The production of HA is dependent on the availability of essential precursor molecules synthesized via the hexosamine biosynthetic pathway. Specifically, the end products of the HBP, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-glucuronic acid (UDP-GlcUA), are essential substrates for the enzymes known as hyaluronan synthases (HAS). albany.edu
By blocking GFAT, DON diminishes the intracellular pool of these necessary hexosamine precursors. nih.gov This reduction in substrate availability leads to a decreased rate of HA synthesis. Research has demonstrated that DON can reduce cell-associated HA in a dose-dependent manner. For instance, in studies involving triple-negative breast cancer cell lines with high HA production (HAHigh), treatment with DON resulted in a measurable decrease in cell-associated HA. albany.edu This inhibitory effect underscores the reliance of HA synthesis on glutamine metabolism through the HBP and highlights DON's capacity to modulate the production of this key extracellular matrix component. albany.edualbany.edu
| Cell Line Subpopulation | DON Concentration (µM) | Effect on Cell-Associated Hyaluronan (HA) |
|---|---|---|
| HAHigh | 10 | 16.1% decrease in HA-binding protein positive cells albany.edu |
| HALow | Up to 10 | No observed effect albany.edu |
Comprehensive Cellular and Subcellular Responses Elicited by DON
Bioenergetic Disruptions
6-Diazo-5-oxo-L-norleucine elicits profound disruptive effects on mitochondrial form and function. nih.gov As a glutamine antagonist, DON interferes with glutaminolysis, a metabolic process where glutamine is converted to glutamate and then to α-ketoglutarate. aacrjournals.orgjohnshopkins.edunih.gov This latter molecule is a key anaplerotic substrate that replenishes the mitochondrial tricarboxylic acid (TCA) cycle, a central hub for cellular energy production and the generation of biosynthetic precursors. albany.eduaacrjournals.orgjohnshopkins.edu
By inhibiting glutamine-dependent pathways, DON can starve the TCA cycle of essential carbon skeletons, thereby disrupting mitochondrial respiration. aacrjournals.orgjohnshopkins.edu This metabolic interference is accompanied by severe morphological alterations to the mitochondria. nih.gov Studies using transmission electron microscopy on neuroendocrine tumor cells treated with DON have revealed striking damage to mitochondrial ultrastructure, specifically the disruption of the internal membrane structures. nih.gov This physical damage, coupled with the metabolic impairment, leads to a significant inhibition of mitochondrial enzymatic activity and can ultimately trigger apoptosis through the intrinsic pathway. albany.edunih.gov The disruption of mitochondrial metabolism is considered a primary mechanism behind DON's cellular effects. nih.gov
Extracellular flux analysis has shown that DON treatment can significantly reduce glycolysis. albany.edu This effect can be particularly pronounced in cells that are highly dependent on glutamine and the HBP. For example, in triple-negative breast cancer cells characterized by high hyaluronan production (HAHigh), which are also sensitive to HBP inhibition, DON treatment led to a more substantial decrease in glycolysis compared to their low hyaluronan-producing counterparts (HALow). albany.edu This suggests that by inhibiting a key metabolic pathway (glutaminolysis), DON can lead to a broader bioenergetic crisis that includes a reduction in glycolytic flux, thereby limiting the cell's ability to generate ATP and biosynthetic intermediates. albany.edunih.gov
| Cell Line Subpopulation | DON Concentration (µM) | Effect on Glycolysis |
|---|---|---|
| HAHigh | 5 (for 24 hours) | ~60% decrease albany.edu |
| HALow | 5 (for 24 hours) | ~40% decrease albany.edu |
Cellular Stress Pathway Activation
The metabolic perturbations induced by DON, particularly the disruption of the hexosamine biosynthetic pathway, can lead to the activation of cellular stress pathways. The HBP is a critical sensor of the cell's nutrient status and its products, such as UDP-GlcNAc, are essential for N-linked glycosylation of proteins in the endoplasmic reticulum (ER). nih.gov Proper protein folding and modification within the ER are vital for cellular homeostasis.
Inhibition of GFAT by DON can deplete the UDP-GlcNAc pool, impairing glycosylation and leading to an accumulation of unfolded or misfolded proteins within the ER lumen—a condition known as ER stress. nih.gov This stress triggers a sophisticated signaling network called the Unfolded Protein Response (UPR). nih.govwikipedia.orgnih.gov The UPR's initial goal is to restore normal ER function by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones. wikipedia.org Morphological evidence, such as the swelling of the endoplasmic reticulum observed in cells treated with DON, is consistent with the induction of ER stress. nih.gov If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, initiating programmed cell death. wikipedia.org Therefore, the activation of the ER stress and UPR pathways represents a significant component of the cellular response to the metabolic disruptions caused by DON.
Ribotoxic Stress Response via Ribosomal Binding
While direct evidence of 6-Diazo-5-oxo-L-norleucine binding to ribosomes to induce a classical ribotoxic stress response is not extensively detailed in the available literature, its mechanism of action inherently disrupts protein synthesis. By inhibiting enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides and certain amino acids, DON curtails the availability of the molecular building blocks required for transcription and translation. nih.govnih.gov This disruption of protein synthesis is a known trigger for cellular stress responses.
Endoplasmic Reticulum (ER) Stress Induction (e.g., ATF3, DDIT3)
The deprivation of glutamine, a condition mimicked by 6-Diazo-5-oxo-L-norleucine, is a potent inducer of cellular stress, including endoplasmic reticulum (ER) stress. This metabolic stress activates the unfolded protein response (UPR). A key event in this pathway is the induction of the transcription factor DNA Damage Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP) or GADD153. nih.govresearchgate.net The upregulation of DDIT3 during glutamine deprivation occurs through ATF4-mediated transcription. nih.gov DDIT3 is a critical factor in ER stress-induced apoptosis, functioning as a multifunctional transcription factor that can induce cell cycle arrest and programmed cell death. nih.govuniprot.org It can act as a dominant-negative inhibitor of other C/EBP family members or as a transcriptional activator for a variety of pro-apoptotic genes. uniprot.orggenecards.org
| Stress Pathway | Key Transcription Factors | Cellular Consequence |
| Endoplasmic Reticulum (ER) Stress | Activating Transcription Factor 4 (ATF4), DNA Damage Inducible Transcript 3 (DDIT3/CHOP) | Induction of cell cycle arrest and apoptosis |
Oxidative Stress and Redox Imbalance (e.g., NRF2, KEAP1, Glutathione Levels)
6-Diazo-5-oxo-L-norleucine significantly impacts cellular redox homeostasis. Its primary mechanism involves the inhibition of glutaminase, which blocks the conversion of glutamine to glutamate. jhu.eduyoutube.com Glutamate is a crucial precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. nih.govjhu.edu Consequently, DON-mediated inhibition can lead to the depletion of intracellular glutathione, rendering cells more vulnerable to oxidative damage from reactive oxygen species (ROS). nih.govisom.ca
This induction of oxidative stress is closely linked to the Keap1-Nrf2 pathway, the primary regulator of cytoprotective responses to oxidative and electrophilic stress. nih.govmdpi.com The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) controls the expression of a suite of antioxidant and detoxification genes. mdpi.comresearchgate.net Under normal conditions, Nrf2 is targeted for degradation by Kelch ECH associating protein 1 (KEAP1). nih.govresearchgate.net Oxidative stress can disrupt this interaction, allowing Nrf2 to activate the antioxidant response. researchgate.net Notably, cellular dependence on glutamine and sensitivity to glutamine antagonists like DON show a strong correlation with the activation of the NRF2-antioxidant response program, suggesting that DON's efficacy is intertwined with the baseline oxidative stress status and Nrf2 activity of the cell. nih.gov
Table 1: Key Proteins in DON-Induced Redox Imbalance
| Protein/Molecule | Function | Effect of DON |
|---|---|---|
| Glutathione (GSH) | Major intracellular antioxidant. | Depletion due to inhibition of glutamate synthesis. nih.govjhu.edu |
| NRF2 | Transcription factor that regulates antioxidant response. | Activity is correlated with sensitivity to glutamine antagonists. nih.gov |
| KEAP1 | Repressor protein that promotes NRF2 degradation. | Its function is modulated by cellular redox status. nih.govresearchgate.net |
Cellular Homeostasis and Fate Regulation
The profound metabolic and stress-related disruptions caused by 6-Diazo-5-oxo-L-norleucine ultimately converge on pathways that determine cell survival or death. The compound's ability to interfere with multiple, fundamental biosynthetic pathways shifts the cellular balance towards programmed cell death.
Induction of Programmed Cell Death (Apoptosis)
Treatment with 6-Diazo-5-oxo-L-norleucine has been shown to lead to apoptosis, or programmed cell death, in various in vitro models. wikipedia.org The induction of apoptosis is a multi-faceted process resulting from the compound's pleiotropic effects, including ER stress, oxidative imbalance, and damage to mitochondrial integrity. isom.cawikipedia.org
The execution phase of apoptosis is largely mediated by a cascade of cysteine proteases known as caspases. The activation of effector caspases, such as caspase-3, is a central event. The ER stress induced by glutamine deprivation and subsequent activation of the ATF4-DDIT3 pathway is a known trigger for caspase activation and apoptosis. researchgate.net Studies have shown that the loss of DDIT3 can prevent the activation of caspase-3 during ER stress. researchgate.net Furthermore, a direct link exists between the redox imbalance caused by DON and caspase-3 activity. During apoptosis, caspase-3 can cleave the catalytic subunit of glutamate-L-cysteine ligase, the rate-limiting enzyme in glutathione synthesis, thereby amplifying oxidative stress and ensuring the progression of the death program. nih.gov
Signal Transduction Cascade Modulation
DON's influence extends to the modulation of intracellular signaling pathways that govern cell fate, growth, and inflammatory responses. Its primary mechanism of disrupting glutamine metabolism has significant downstream consequences on protein modifications and kinase cascades.
DON has been shown to modulate the PI3K/AKT signaling pathway, a crucial regulator of cell survival and growth. nih.gov Its effect is linked to its role as an inhibitor of glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP). In a model of cardiac hypertrophy, the use of DON as a GFAT inhibitor suppressed protein O-GlcNAcylation, which in turn suppressed the phosphorylation of Akt at serine 473, an activating modification. nih.gov This indicates that by limiting the substrates for the HBP, DON can attenuate AKT signaling.
The compound's effect on the c-Jun N-terminal kinase (JNK) pathway appears to be context-dependent. In glioma cells, the combination of DON and L-asparaginase was found to induce autophagy and apoptosis, a process involving the JNK/c-Jun pathway. mdpi.com In immune cells, glutamine itself can activate JNK, suggesting that a glutamine antagonist like DON could have an inhibitory effect. frontiersin.org
DON can inactivate the Nuclear Factor-κB (NF-κB) pathway, a key regulator of inflammation and cell survival, by inhibiting O-GlcNAcylation. O-GlcNAcylation is a post-translational modification that requires substrates from the hexosamine biosynthetic pathway, which is dependent on glutamine. elsevierpure.com In T-cells, treatment with DON was shown to decrease the DNA-binding ability of the NF-κB subunit c-Rel. nih.gov Similarly, in a model of Crohn's disease, DON inactivated NF-κB in intestinal epithelial cells by blocking the production of UDP-GlcNAc, a necessary substrate for O-GlcNAcylation. elsevierpure.com These findings establish a mechanism whereby DON's metabolic effects translate into the suppression of a major pro-inflammatory and pro-survival signaling pathway.
The transcriptional activity of the Nuclear Factor of Activated T-cells (NFAT) is also regulated by DON through its impact on O-GlcNAc signaling. Many proteins essential for T-cell function, including NFAT, are modulated by O-GlcNAcylation. springermedizin.de In a study of cardiomyocyte hypertrophy, DON was used to inhibit the HBP, which proved to be essential for NFAT transcriptional activity. physiology.org By reducing the availability of substrates for O-GlcNAcylation, DON can effectively downregulate the activity of the NFAT pathway, which is critical for both immune responses and pathological hypertrophy. physiology.orgnih.gov
Identification of Additional Enzymatic Targets and Unique Inactivation Mechanisms
While DON is known as a broad inhibitor of glutamine-utilizing enzymes, specific targets have been studied in detail, revealing unique mechanisms of inactivation.
Gamma-Glutamyl Transpeptidase 1 (GGT1) Inhibition
6-Diazo-5-oxo-L-norleucine is an irreversible inhibitor of human gamma-glutamyl transpeptidase 1 (hGGT1). Kinetic analysis shows it to be a relatively weak but definitive inactivator of the enzyme.
Table 2: Kinetic Parameters for hGGT1 Inhibition by DON
| Parameter | Value | Description | Citation |
|---|---|---|---|
| Kᵢ | 2.7 ± 0.7 mM | Inhibitor constant, indicating binding affinity. | |
| kᵢₙₐ꜀ₜ | 0.052 mM⁻¹ min⁻¹ | Rate constant of inactivation. |
The mechanism of inactivation is novel. Structural studies of hGGT1 bound to DON reveal that a cleaved product of DON becomes covalently bound within the active site. The process involves the catalytic nucleophile of the enzyme, Threonine-381. The neutral α-amine of Thr381 attacks the C6 carbon of DON, leading to the release of N₂ gas. This results in the formation of a covalent bond between the C6 of DON and the α-nitrogen of Thr381. A second covalent bond also forms, creating a stable six-membered ring structure composed of atoms from both Thr381 and DON. This complex results in the irreversible inhibition of the enzyme.
Molecular Mechanisms of Action and Cellular Interventions
Enzyme Inhibition
The interaction between 6-Diazo-5-oxo-L-norleucine (DON) and human gamma-glutamyl transpeptidase 1 (hGGT1) is characterized by the formation of an irreversible, covalent adduct, which elucidates a novel mechanism of enzyme inactivation. nih.gov This process is initiated by the nucleophilic attack of a key amino acid residue within the enzyme's active site on the DON molecule.
Crystallographic studies of the hGGT1-DON complex have definitively identified the side chain oxygen (OG atom) of Threonine 381 (Thr381) as the catalytic nucleophile. nih.govnih.gov The inactivation mechanism commences with the activation of this nucleophile. The α-amine of Thr381 facilitates this by accepting a proton from the OG oxygen of the same residue, a process mediated by the OG atom of Threonine 399. nih.gov
Following its activation, the OG atom of Thr381 launches a nucleophilic attack on the carbonyl carbon (C5) of the DON molecule. nih.gov This attack leads to the formation of a transient tetrahedral adduct. This intermediate is stabilized by interactions within the enzyme's oxyanion hole, specifically through hydrogen bonds between the carboxy-oxygen of DON and the main chain nitrogen atoms of Glycine 473 (Gly473) and Glycine 474 (Gly474). nih.gov Subsequent to the formation of this adduct, the diazo group of DON is released. nih.gov
A unique feature of the hGGT1 inactivation by DON is the formation of two covalent bonds between the enzyme and the inhibitor, resulting in a stable six-membered ring structure. nih.govresearchgate.net This ring incorporates the OG atom of the nucleophile, Thr381, and, unexpectedly, the α-amine of the same Thr381 residue. nih.gov This dual-bond formation distinguishes the inactivation of hGGT1 by DON from its mechanism of action against other glutamine-metabolizing enzymes. nih.gov
Kinetic analysis of the inhibition of hGGT1 by DON has determined it to be an irreversible process. nih.gov The kinetic parameters for this interaction have been quantified and are presented in the table below.
| Kinetic Parameter | Value | Enzyme Source |
| Ki (Inhibition Constant) | 2.7 ± 0.7 mM | Human GGT1 |
| Second-Order Rate Constant | 0.052 mM-1min-1 | Human GGT1 |
Table 1: Kinetic constants for the irreversible inhibition of human GGT1 by 6-Diazo-5-oxo-L-norleucine. nih.gov
Research Methodologies and in Vitro / Preclinical in Vivo Applications
Utility as a Chemical Biology Probe for Metabolic Pathway Elucidation
6-Diazo-5-oxo-L-norleucine is a structural analog of L-glutamine, allowing it to competitively bind to the active sites of numerous glutamine-dependent enzymes. Following binding, it forms a covalent adduct, leading to irreversible enzyme inhibition. dracenpharma.com This mechanism-based inactivation makes DON a potent tool for studying the roles of glutamine in a wide array of metabolic pathways. dracenpharma.comuniversiteitleiden.nl As a chemical probe, DON has been instrumental in elucidating the reliance of cancer cells on glutamine for synthesizing nucleotides (purines and pyrimidines), non-essential amino acids, and hexosamines. dracenpharma.comuniversiteitleiden.nl Furthermore, it helps in understanding how glutamine contributes to anaplerosis by replenishing the tricarboxylic acid (TCA) cycle, a process vital for energy production and the synthesis of biosynthetic precursors like lipids. mdpi.comresearchgate.net By inhibiting a wide spectrum of enzymes, DON provides a systemic view of glutamine metabolism's role in cellular homeostasis, proliferation, and survival. dracenpharma.com
In Vitro Experimental Models and Applications
The utility of DON as a research compound is demonstrated through its broad application in diverse in vitro experimental models. These studies have provided foundational knowledge on the metabolic reprogramming inherent in cancer and other diseases.
DON has been extensively evaluated in a multitude of cultured cell lines to probe the effects of glutamine antagonism. In oncology research, its effects have been characterized in cell lines derived from various malignancies, including pancreatic ductal adenocarcinoma (PDAC), neuroendocrine tumors, breast cancer, glioblastoma, medulloblastoma, and lymphoma. nih.govaacrjournals.orgdracenpharma.comjohnshopkins.edu These studies consistently demonstrate that DON can inhibit the growth and proliferation of cancer cells that exhibit "glutamine addiction". mdpi.comaacrjournals.org For example, treatment of MYC-driven medulloblastoma cell lines with DON led to a significant increase in apoptosis. nih.gov Similarly, in triple-negative breast cancer (TNBC) cells, DON was shown to decrease cell proliferation. Research has also extended to non-cancer models, such as in studies of neuroinflammatory diseases where DON was used to inhibit lymphocyte proliferation in vitro. bepress.com
Table 1: Effects of 6-Diazo-5-oxo-L-norleucine on Various Cancer Cell Lines
| Cell Line Type | Key Findings | Reference |
|---|---|---|
| MYC-Driven Medulloblastoma | 10µM DON increased apoptosis by up to 280%. | nih.gov |
| Triple-Negative Breast Cancer (Hs578T) | Decreased cell proliferation; HALow cells showed a ~40% decrease with 2.5µM DON. | nih.gov |
| Neuroendocrine Tumor (BON) | Exerts a selective growth inhibitory effect and disrupts mitochondrial structures. | dracenpharma.comjeffreydachmd.com |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | Growth is inhibited by DON with a lower IC50 than control cells. | dracenpharma.com |
| Atypical Teratoid/Rhabdoid Tumors (AT/RT) | Selectively targets high-MYC expressing cells, slows growth, and induces apoptosis. | nih.gov |
| Rat Dermal Fibroblasts | IC50 for cell proliferation determined to be 232.5 µM. | nih.gov |
Biochemical studies have been crucial in defining the mechanism of action of DON. It is characterized as a mechanism-based, irreversible inhibitor of a broad range of glutamine amidotransferases. dracenpharma.com These enzymes, which use the amide group of glutamine for biosynthetic reactions, are critical for several metabolic pathways. universiteitleiden.nl DON first binds competitively to the glutamine-binding site, after which the diazo group facilitates a chemical reaction that results in the formation of a covalent bond with a nucleophilic residue in the enzyme's active site, thereby permanently inactivating it. biorxiv.org The kinetics of inhibition have been described for several of DON's targets, including glutaminase (B10826351) (GLS), with studies showing inhibition at low micromolar levels. dracenpharma.com Other inhibited enzymes include carbamoyl (B1232498) phosphate (B84403) synthetase (CAD), CTP synthetase (CTPS), and phosphoribosyl pyrophosphate (PRPP) amidotransferase, which are all essential for nucleotide synthesis. universiteitleiden.nl
Table 2: Enzymes Inhibited by 6-Diazo-5-oxo-L-norleucine
| Enzyme | Metabolic Pathway | Reference |
|---|---|---|
| Glutaminase (GLS) | Glutaminolysis | dracenpharma.comuniversiteitleiden.nl |
| Carbamoyl phosphate synthetase (CAD) | Pyrimidine (B1678525) Synthesis | universiteitleiden.nl |
| CTP synthetase (CTPS) | Pyrimidine Synthesis | universiteitleiden.nl |
| PRPP amidotransferase | Purine (B94841) Synthesis | |
| FGAR amidotransferase | Purine Synthesis | |
| Guanosine monophosphate synthetase (GMPS) | Purine Synthesis | universiteitleiden.nl |
| Asparagine Synthetase (ASNS) | Amino Acid Synthesis | universiteitleiden.nl |
| Glucosamine-fructose-6-phosphate aminotransferase (GFAT) | Hexosamine Biosynthesis | nih.gov |
DON is frequently used in conjunction with advanced techniques to profile metabolic shifts upon glutamine inhibition. Extracellular Flux Analysis , using technologies like the Seahorse Analyzer, has been employed to assess the impact of DON on cellular respiration and glycolysis. For instance, in triple-negative breast cancer cells, Seahorse analysis revealed that DON treatment led to a significant decrease in glycolysis, particularly in cells with high production of hyaluronan. nih.gov
Stable Isotope-Resolved Metabolomics (SIRM) and metabolic flux analysis using isotope tracers like [U-¹³C₅]glutamine or [U-¹³C₆]glucose are powerful methods to trace the fate of specific nutrients within metabolic networks. dracenpharma.combiorxiv.org The use of DON in SIRM studies has confirmed its inhibitory effects on multiple glutamine-dependent pathways. For example, in vivo SIRM on medulloblastoma tumor models showed that DON treatment decreased the production of asparagine from glutamine. nih.gov Similarly, in lung cancer cells, ¹³C-glutamine tracing demonstrated that a DON prodrug did not affect the conversion of glutamine to glutamate (B1630785) (mediated by GLS1) but did inhibit downstream pathways like nucleotide synthesis. These tracing studies are critical for verifying the specific metabolic nodes affected by DON and for identifying adaptive metabolic rewiring that may occur in response to glutamine antagonism. dracenpharma.com
To understand the broader cellular response to glutamine inhibition by DON, researchers have utilized transcriptomic analysis. Gene expression profiling can reveal compensatory mechanisms that cells activate to survive metabolic stress. For instance, studies on pancreatic ductal adenocarcinoma (PDAC) revealed that in response to DON, tumor cells upregulate the expression of asparagine synthetase (ASNS). aacrjournals.org This finding suggests that the efficacy of DON is linked to the inhibition of asparagine synthesis and that the upregulation of ASNS is a key adaptive response. Publicly available datasets, such as GEO accession number GSE113034, also document gene expression profiling of cells following treatment with DON, indicating its use in generating comprehensive molecular snapshots of the cellular response to glutamine antagonism.
Flow cytometry and immunocytology are used to quantify specific cellular phenotypes induced by DON treatment, such as changes in the cell cycle, apoptosis, and the expression of specific proteins. Flow cytometric analysis of human cancer cell lines treated with DON has shown significant perturbations in the cell cycle, often causing a block in the S-phase. universiteitleiden.nl In studies on rat dermal fibroblasts, flow cytometry was used to assess the cell cycle distribution and to confirm the absence of apoptosis at specific concentrations using Annexin V staining. dracenpharma.com Another application involves using flow cytometry with fluorescently labeled binding proteins to quantify cell-surface molecules. In a study on breast cancer cells, this method was used to measure a DON-induced reduction in cell-associated hyaluronan, a component of the extracellular matrix. nih.gov Immunofluorescence can further be used to visualize apoptosis markers, such as cleaved caspase-3, providing spatial information on the induction of programmed cell death in response to DON. nih.gov
Preclinical In Vivo Research Models
The glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) has been evaluated in a variety of preclinical in vivo models to assess its antitumor efficacy. These studies have been instrumental in understanding its potential as a cancer therapeutic.
Animal Models of Cancer (e.g., Murine Sarcomas, Carcinomas, Leukemias, Glioblastoma, Colon Cancer, Lymphoma, Melanoma)
The antitumor properties of DON have been investigated across a wide spectrum of transplantable experimental tumor systems, including xenografts of human tumors in athymic mice. nih.gov Early preclinical studies demonstrated that DON inhibited the growth of multiple cancer cell lines in culture and prevented tumor growth while increasing survival in several murine cancer models, such as sarcomas, carcinomas, and leukemias. aacrjournals.org
Subsequent research has continued to explore its efficacy in various cancer models:
Murine Sarcomas and Carcinomas: Initial preclinical cancer models showed that DON was effective in inhibiting the growth of murine sarcomas and carcinomas. aacrjournals.org
Leukemias: DON displayed remarkable activity against murine leukemia L1210 and P388. nih.gov
Colon Cancer: The compound showed significant activity against colon tumors C26 and C38 in mice. nih.gov It has also been studied in CT26.WT murine colon cancer cells. spandidos-publications.com Furthermore, DON exhibited inhibitory effects on the growth of human colon tumor xenografts (CX-1 and CX-2) in athymic mice. nih.gov
Lymphoma: A prodrug of DON was shown to be readily cleaved to active DON in P493B lymphoma cells. nih.gov Murine models of non-Hodgkin lymphoma (NHL) have been developed to study the disease and potential therapies. nih.govnih.gov The Eμ-MYC transgenic murine model is a notable example used in B-cell lymphoma research. frontiersin.org
Melanoma: In vivo studies have shown that melanoma cells with acquired resistance to MAPK pathway inhibitors have an increased sensitivity to glutaminase inhibitors like DON. nih.gov Xenografts derived from resistant melanoma cells were more sensitive to treatment with DON compared to those from parental cells. nih.gov
Table 1: Summary of Preclinical In Vivo Cancer Models for 6-Diazo-5-oxo-L-norleucine (DON) Research
| Cancer Type | Animal Model | Key Findings |
|---|---|---|
| Sarcomas | Murine models | Inhibition of tumor growth and increased survival. aacrjournals.org |
| Carcinomas | Murine models | Inhibition of tumor growth and increased survival. aacrjournals.org |
| Leukemias | Murine L1210 and P388 | Remarkable antitumor activity. nih.gov |
| Glioblastoma | Murine model | Inhibition of glutamine metabolism and antitumor efficacy. researchgate.net |
| Colon Cancer | Murine C26 and C38, CT26.WT cells, Human CX-1 and CX-2 xenografts | Significant antitumor activity and growth inhibition. nih.govspandidos-publications.com |
| Lymphoma | P493B cell xenografts, Eμ-MYC transgenic mice | Prodrug activation to DON; model for B-cell lymphoma. nih.govfrontiersin.org |
| Melanoma | Xenografts from MAPKi-resistant cells | Increased sensitivity and tumor growth inhibition. nih.gov |
Assessment of Tumor Growth Inhibition and Regression in Experimental Models
The assessment of DON's efficacy in preclinical models has consistently demonstrated its ability to inhibit tumor growth and, in some cases, induce tumor regression. In studies involving human tumor xenografts in athymic mice, DON exhibited striking inhibitory effects on the growth of MX-1 mammary, LX-1 lung, and CX-1 and CX-2 colon tumors. nih.gov
One course of treatment with DON was capable of causing temporary tumor regressions below the initial tumor sizes of 100 to 300 mg. nih.gov In a U87 flank xenograft mouse model of glioblastoma, mice treated with DON showed a greater than 50 percent decrease in tumor size compared to control mice, which exhibited constant tumor growth. jhu.edu Similarly, a DON prodrug, JHU-083, caused significant tumor regression in several mouse models at well-tolerated doses. acs.org Another prodrug, DRP-104, also demonstrated robust inhibition of tumor growth in mice, comparable to an equimolar dose of DON itself. acs.org
Table 2: Tumor Growth Inhibition and Regression with 6-Diazo-5-oxo-L-norleucine (DON) in Experimental Models
| Tumor Model | Treatment | Outcome |
|---|---|---|
| Human Tumor Xenografts (MX-1 mammary, LX-1 lung, CX-1, CX-2 colon) | DON | Striking inhibitory effects on tumor growth and temporary tumor regressions. nih.gov |
| U87 Glioblastoma Xenograft | DON | Over 50% decrease in tumor size compared to control. jhu.edu |
| Various Mouse Models | JHU-083 (DON prodrug) | Significant tumor regression. acs.org |
| Various Mouse Models | DRP-104 (DON prodrug) | Robust inhibition of tumor growth. acs.org |
Analysis of Tumor Microenvironment Remodeling
The tumor microenvironment plays a critical role in cancer progression and response to therapy. While direct, extensive studies on DON's specific effects on tumor microenvironment remodeling are still emerging, its mechanism of action as a glutamine antagonist suggests a significant impact. Glutamine is a crucial nutrient for not only cancer cells but also for stromal cells within the microenvironment. aacrjournals.org By inhibiting glutamine metabolism, DON can potentially disrupt the metabolic symbiosis between cancer cells and the surrounding stroma, thereby altering the microenvironment.
Recent research has highlighted that cells within the microenvironment of several tumor types can increase glutamine production, which may enable tumor cells to evade glutaminase inhibition. aacrjournals.org This underscores the importance of DON's broad activity in inhibiting multiple glutamine-utilizing enzymes, which could be more effective in disrupting the tumor microenvironment compared to more selective inhibitors.
Investigation of Immunomodulatory Effects on Anti-Tumor Immunity (e.g., T-cell Function, MDSC Regulation)
The metabolic state of immune cells is a key determinant of their function, and glutamine is essential for the proliferation and function of lymphocytes. By targeting glutamine metabolism, DON has the potential to modulate the immune response against tumors.
Analytical Methodologies for Research Quantification of DON and its Analogs
The accurate quantification of DON in biological matrices is essential for preclinical research to understand its pharmacokinetics and pharmacodynamics. However, DON is a polar and unstable molecule, which presents challenges for its quantification. johnshopkins.edu
Derivatization Strategies for Enhanced Detection in Biological Matrices
To overcome the challenges of quantifying DON, a derivatization strategy has been developed to enhance its detection in biological matrices such as plasma and brain tissue. johnshopkins.edu This method involves reacting DON with 3 N HCl in butanol. johnshopkins.edu This process converts the polar and unstable DON molecule into a more lipophilic and stable derivatized product, specifically butyl 5-(chloromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylate. johnshopkins.edunih.gov
This derivatized product is more amenable to analysis by ultra-performance liquid chromatography-mass spectrometry (UPLC/MS). nih.gov The detection of this analyte by mass spectrometry is both fast and specific, allowing for the quantification of DON at low nanomolar levels in complex biological samples. johnshopkins.edu This robust bioanalytical method has been successfully used to quantify DON in plasma and brain tissue from DON-treated mice. nih.gov
Table 3: Derivatization Strategy for 6-Diazo-5-oxo-L-norleucine (DON) Quantification
| Analyte | Derivatization Reagent | Derivatized Product | Analytical Technique | Limit of Detection |
|---|---|---|---|---|
| 6-Diazo-5-oxo-L-norleucine (DON) | 3 N HCl in butanol | Butyl 5-(chloromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylate | UPLC/MS | Low nanomolar level johnshopkins.edu |
Mass Spectrometry-Based Quantification Techniques (e.g., LC-MS/MS)
The quantification of 6-Diazo-5-oxo-L-norleucine (DON) in biological matrices presents analytical challenges due to its polar and unstable nature. johnshopkins.edunih.gov However, robust bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately measure DON concentrations in preclinical research, particularly in plasma and brain tissue. johnshopkins.edunih.govnih.gov
A significant advancement in the analysis of DON involves a chemical derivatization strategy to overcome its inherent instability. johnshopkins.edunih.gov This method involves treating tissue samples with 3 N hydrochloric acid (HCl) in butanol. johnshopkins.edunih.gov This process converts the polar and unstable DON molecule into a more lipophilic and stable derivatized product, which is more amenable to chromatographic separation and mass spectrometric detection. johnshopkins.edunih.gov
The derivatized DON can be effectively separated and quantified using ultra-performance liquid chromatography (UPLC) coupled with a mass spectrometer. johnshopkins.edu For instance, one method utilized an Agilent 1290 LC system for separation. nih.gov The subsequent detection by mass spectrometry is both rapid and specific, allowing for the quantification of DON at low nanomolar levels. johnshopkins.edunih.govnih.gov
Tandem mass spectrometry (MS/MS) is employed to confirm the structure of the derivatized compound and ensure analytical specificity. nih.gov In this technique, the derivatized DON molecule (the precursor ion) is selected in the first quadrupole of the mass spectrometer, fragmented, and the resulting product ions (or daughter ions) are detected. nih.gov For the butanol-derivatized DON, the precursor ion has a mass-to-charge ratio (m/z) of 218.0942. nih.gov Upon collision-induced dissociation, it yields characteristic product ions with m/z values of 162.032 and 116.026. nih.gov These fragments correspond to the loss of the butyl ester and a radical formed after the loss of the entire carboxylate-ester moiety, respectively, confirming the identity of the derivatized DON. nih.gov
This derivatization and LC-MS/MS methodology has been successfully applied in preclinical in vivo studies to determine the biodistribution of DON. nih.gov For example, after intraperitoneal administration in mice, the concentration of DON in plasma and brain tissue was quantified to assess its ability to cross the blood-brain barrier. nih.gov The development of such sensitive and specific bioanalytical methods is crucial for understanding the pharmacokinetics of DON and its prodrugs in preclinical models of disease. johnshopkins.eduacs.orgjohnshopkins.edu
Table 1: LC-MS/MS Parameters for the Analysis of Derivatized 6-Diazo-5-oxo-L-norleucine
| Parameter | Value |
|---|---|
| Derivatization Agent | 3 N HCl in n-butanol nih.gov |
| Precursor Ion (m/z) | 218.0942 nih.gov |
| Product Ions (m/z) | 162.032, 116.026 nih.gov |
| Collision Energy | 15V nih.gov |
| Limit of Detection | Low nanomolar level johnshopkins.edunih.govnih.gov |
| Analyzed Matrices | Plasma, Brain Tissue johnshopkins.edunih.govnih.gov |
| Instrumentation Example | Agilent 1290 LC, Agilent 6520 QTOF MS nih.gov |
Strategies for Enhancing Research Utility and Specificity of Don
Design and Synthesis of Prodrugs for Research Applications
The glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) has demonstrated significant anticancer efficacy in both preclinical and clinical research. nih.govjohnshopkins.edunih.gov However, its therapeutic potential has been historically hindered by its biodistribution and resulting systemic toxicities, particularly in tissues highly dependent on glutamine, such as the gastrointestinal (GI) tract. johnshopkins.edunih.govnih.govnih.gov To overcome these limitations and improve its research utility, the development of tissue-targeted prodrugs has become a primary strategy. johnshopkins.edunih.govnih.gov These prodrugs are designed to be inactive while in systemic circulation and to be preferentially activated to release DON within the target tissue, such as a tumor or the central nervous system (CNS). johnshopkins.edunih.govnih.gov
The primary rationale for developing DON prodrugs is to mitigate the dose-limiting toxicities observed in preclinical and early clinical studies. johnshopkins.edunih.gov Rapidly proliferating healthy cells, especially in the GI epithelium, have a high demand for glutamine, making them susceptible to the effects of DON. johnshopkins.edunih.govaacrjournals.org This on-target, off-tumor toxicity has been a major impediment to its development. nih.gov
Prodrug strategies aim to alter the tissue distribution of DON, enhancing its delivery to specific target sites like tumors or the CNS while minimizing exposure to sensitive normal tissues. johnshopkins.edunih.govaacrjournals.org By masking the active functional groups of the DON molecule, its systemic activity is reduced. These prodrugs are engineered to be activated by specific conditions or enzymes prevalent in the target research environment, thereby increasing the therapeutic index and allowing for more precise investigation of its effects in experimental models. johnshopkins.edunih.gov This approach enables researchers to study the antitumor effects of DON at concentrations that would otherwise be systemically intolerable. johnshopkins.edunih.gov
The design of tumor-targeted DON prodrugs hinges on exploiting the unique biochemical environment of cancer cells. The goal is to create a derivative that remains stable and inert in the bloodstream and healthy tissues but is efficiently converted to the active DON molecule within the tumor. nih.govnih.gov
A key strategy in tumor-targeted prodrug design is to create molecules that are substrates for enzymes overexpressed in cancer cells. aacrjournals.org Certain proteases, such as Cathepsin L (CTSL) and histone deacetylases (HDACs), are known to be enriched in various tumor types. nih.govaacrjournals.org Researchers have synthesized DON prodrugs by attaching promoieties that are specifically cleaved by these enzymes. nih.govaacrjournals.org
For example, a series of prodrugs was developed using ε-acetylated lysine (B10760008) linked to DON's amine group. nih.gov This design was inspired by similar strategies for other cytotoxic agents and is intended to be sequentially hydrolyzed by enzymes like HDACs and cathepsins. nih.gov By adding lipophilic groups to this scaffold, researchers also aimed to improve the prodrug's ability to penetrate tumor cells. nih.gov This enzymatic targeting leads to preferential activation of the prodrug within the tumor, increasing the local concentration of DON. nih.govnih.gov
A critical aspect of prodrug design is ensuring the molecule has sufficient chemical stability to reach the target tissue before breaking down. nih.govacs.org Initial research into simple alkyl ester-based prodrugs of DON found them to be ineffective due to chemical instability; they were prone to cyclizing into a unique diazo-imine form. nih.govacs.orgresearchgate.net
To achieve the necessary stability for biological testing, a dual-moiety prodrug strategy was developed, masking both the amine and carboxylate functional groups of DON. nih.govaacrjournals.orgacs.orgnih.gov This approach prevents premature degradation and allows for a more controlled release of the active compound. The release mechanism is often dependent on the enzymatic cleavage of the promoieties, as described above, ensuring that high concentrations of DON are liberated specifically at the desired site of action. nih.gov
Given that many types of cancer, such as glioblastoma, are highly dependent on glutamine, DON is a compound of interest for treating brain malignancies. nih.govjhu.edujohnshopkins.edu A major challenge, however, is the blood-brain barrier, which limits the penetration of many therapeutic agents. jhu.edu Prodrug strategies are being actively investigated to enhance the delivery of DON to the CNS and limit systemic exposure. nih.govacs.orgjohnshopkins.edu
By modifying DON with bulky, hydrophobic groups, its lipophilicity can be increased, which is intended to improve its ability to cross the blood-brain barrier. aacrjournals.org In one preclinical study, a dual-moiety prodrug (methyl-POM-DON-isopropyl-ester) was evaluated in monkeys and was found to achieve a 10-fold enhancement in the cerebrospinal fluid (CSF) to plasma ratio compared to the administration of DON itself. nih.govacs.orgresearchgate.net Another prodrug, when infused in swine, resulted in a 15-fold enhanced CSF/plasma ratio and a 9-fold enhanced brain/plasma ratio compared to equimolar doses of DON. aacrjournals.org These findings highlight the potential of prodrugs to effectively deliver DON to the CNS for research into brain tumors. nih.govaacrjournals.org
The preclinical evaluation of DON prodrugs involves comprehensive pharmacokinetic studies to assess their stability, biotransformation, and tissue distribution. acs.org A successful prodrug must demonstrate stability in plasma and non-target tissues while being efficiently converted to DON in the target tissue. nih.govnih.govacs.org
Researchers use in vitro screening paradigms, including incubations with plasma, liver, and intestinal homogenates from various species (e.g., mouse, monkey, human), to evaluate metabolic stability. nih.govjhu.eduacs.org For instance, some dual-moiety prodrugs exhibited rapid metabolism in mouse plasma but showed excellent stability in monkey and human plasma, highlighting species-specific differences in metabolism. nih.govacs.orgresearchgate.net
In vivo pharmacokinetic studies are often conducted in animal models, such as mice. nih.govacs.org To better mimic human metabolism, researchers have utilized carboxylesterase 1 (CES1) knockout mice, as this enzyme is distributed differently in mice compared to humans. nih.govacs.org In one study using this model, a lead prodrug delivered 11-fold higher DON exposure to the tumor compared to GI tissues. nih.govnih.govresearchgate.net Another prodrug candidate, DRP-104, also showed preferential transformation to DON in tumor cells, resulting in significantly greater DON delivery to the tumor versus the GI tract. acs.org These studies are crucial for selecting the most promising prodrug candidates for further investigation.
Data Tables
Table 1: Preclinical Pharmacokinetic Profile of a Tumor-Targeted DON Prodrug (Compound 6)
| Parameter | Finding | Implication | Source |
| In Vitro Stability | Stable in plasma, liver, and intestinal homogenates. | Prodrug is likely to remain intact in systemic circulation and non-target tissues. | nih.govnih.govresearchgate.net |
| Tumor Cell Activation | Readily cleaved to DON in P493B lymphoma cells. | Demonstrates preferential activation in the target tumor environment. | nih.govnih.gov |
| Tumor vs. Plasma Ratio | 55-fold enhanced tumor cell-to-plasma ratio compared to DON. | Indicates high selectivity for tumor tissue over plasma. | nih.govnih.govresearchgate.net |
| In Vivo Tumor Exposure (CES1-/- mice) | 11-fold higher DON exposure in tumor vs. GI tissues (AUC). | Confirms selective delivery and activation in the target tissue while sparing toxicity-prone tissue. | nih.govnih.govresearchgate.net |
Table 2: CNS Delivery Enhancement of DON Prodrugs in Preclinical Models
| Prodrug Candidate | Animal Model | Key Finding | Source |
| Prodrug 1 (unspecified structure) | Swine | 15-fold enhanced CSF/plasma ratio and 9-fold enhanced brain/plasma ratio vs. DON. | aacrjournals.org |
| Compound 5c (methyl-POM-DON-isopropyl-ester) | Monkeys | 10-fold enhanced CSF to plasma ratio vs. DON. | nih.govacs.orgresearchgate.net |
Development of Next-Generation Prodrugs with Improved Physicochemical and Delivery Attributes
A primary strategy to improve the therapeutic index of DON involves the development of prodrugs that enhance its physicochemical properties and enable targeted delivery. The main goals of these next-generation prodrugs are to increase solubility, improve metabolic stability, and achieve preferential release of the active DON molecule within the tumor microenvironment, thereby minimizing systemic toxicity.
Early clinical investigations with DON were hampered by its dose-limiting gastrointestinal (GI) toxicities, as the GI tract is highly dependent on glutamine for its normal function. Prodrug strategies aim to mitigate these toxicities by designing molecules that are inactive until they reach the tumor site.
One notable example is DRP-104 (sirpiglenastat) , a prodrug designed for tumor-targeted delivery. While DRP-104 itself has shown promising preclinical activity, it exhibits limited aqueous solubility (<1 mg/mL). This has spurred the development of a new generation of DON prodrugs with improved characteristics. For instance, the prodrug P11 was developed to have excellent metabolic stability in plasma and intestinal homogenates, along with high aqueous solubility. nih.gov This improved stability prevents premature degradation and release of DON in the GI tract, a key factor in reducing toxicity.
Another innovative approach focuses on enhancing the delivery of DON to the central nervous system (CNS) for the treatment of brain tumors. Prodrugs like JHU-083 have been specifically designed to be brain-penetrant. Preclinical studies have demonstrated that JHU-083 can effectively cross the blood-brain barrier and release DON within the brain, leading to significant antitumor effects in models of brain cancer.
The table below summarizes the key attributes and preclinical pharmacokinetic parameters of some of these next-generation DON prodrugs, illustrating their improved delivery profiles compared to the parent compound.
| Compound | Key Attributes | Preclinical Pharmacokinetic Findings |
| DRP-104 (Sirpiglenastat) | Tumor-targeted delivery | Delivers an 11-fold greater exposure of DON to tumor versus GI tissues. A 0.5 mg/kg dose resulted in DON tumor levels of 430 nM and plasma levels of 178 nM. |
| JHU-083 | Brain-penetrant | Achieves a maximum concentration (Cmax) in the brain of 0.85 nmol/g and an area under the curve (AUC) of 2.26 h*nmol/g, with a brain-to-plasma ratio of 0.55. |
| P11 | High aqueous solubility and metabolic stability | Delivers 3.6-fold higher tumor exposure of DON versus plasma and 4.4-fold higher exposure versus the jejunum. |
Rational Combination Strategies in Preclinical Research
To further enhance the anticancer activity of DON, researchers are exploring its use in combination with other therapeutic agents. These rational combination strategies are designed to target multiple vulnerabilities of cancer cells, leading to synergistic effects and potentially overcoming mechanisms of resistance.
Synergistic Metabolic Pathway Inhibition (e.g., with Selective Glutaminase (B10826351) Inhibitors, Glycolytic Inhibitors)
A key approach involves the simultaneous inhibition of multiple metabolic pathways that are crucial for cancer cell survival and proliferation. Since many tumors exhibit metabolic plasticity, inhibiting only one pathway may lead to compensatory upregulation of others.
Preclinical studies are investigating the combination of DON with selective inhibitors of glutaminase (GLS), the enzyme that catalyzes the first step in glutamine catabolism. While DON broadly inhibits glutamine-utilizing enzymes, combining it with a specific GLS inhibitor could lead to a more profound and sustained blockade of glutamine metabolism.
Furthermore, there is a strong rationale for combining DON with inhibitors of glycolysis, the metabolic pathway that breaks down glucose for energy. Many cancer cells are highly dependent on both glutamine and glucose. By targeting both glutaminolysis and glycolysis, it is hypothesized that a synergistic antitumor effect can be achieved, effectively starving the cancer cells of their two primary fuel sources. Preclinical evidence suggests that the combination of DON with the glycolytic inhibitor lonidamine results in a greater inhibitory effect compared to either agent alone.
Augmentation of Immunotherapeutic Modalities (e.g., Immune Checkpoint Inhibitors)
Emerging research indicates that metabolic reprogramming of the tumor microenvironment can significantly impact the efficacy of immunotherapies. By inhibiting glutamine metabolism, DON can alter the metabolic landscape of the tumor, making it more favorable for an effective anti-tumor immune response.
Preclinical studies are exploring the combination of DON prodrugs with immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies. The rationale is that by alleviating the metabolic stress on immune cells within the tumor, DON can enhance their ability to recognize and eliminate cancer cells. This metabolic modulation is expected to synergize with the action of ICIs, which work by releasing the "brakes" on the immune system.
Integration with Other Metabolic Modulators (e.g., Metformin)
The integration of DON with other metabolic modulators, such as metformin, is another promising area of preclinical research. Metformin, a widely used anti-diabetic drug, is known to have anticancer properties, in part through its effects on cellular metabolism. By combining DON with metformin, researchers aim to target multiple metabolic nodes, potentially leading to a more potent and durable antitumor response. The synergistic effects of such combinations are being actively investigated in various cancer models.
Chemical Synthesis and Development of 6-Diazo-5-oxo-norleucine Analogs
Structure-Activity Relationship (SAR) Studies for Target Specificity
Structure-activity relationship (SAR) studies are crucial in the development of new DON analogs. These studies involve systematically modifying different parts of the DON molecule and evaluating how these changes affect its biological activity and target specificity. The aim is to identify the key structural features that are essential for its anticancer effects and to design new analogs with improved properties.
Analogs as Research Tools for Pathway Dissection
The compound 6-Diazo-5-oxo-L-norleucine (DON) is a powerful, broad-spectrum inhibitor of enzymes that utilize glutamine. aacrjournals.org This characteristic makes it a valuable molecular probe for studying the numerous metabolic pathways dependent on this amino acid. However, the very breadth of its activity and its systemic effects can limit its utility as a tool for dissecting specific pathways in distinct cellular or tissue contexts. To overcome these limitations, researchers have developed various analogs of DON, primarily prodrugs, which are engineered for enhanced specificity and targeted delivery. These analogs serve as sophisticated research tools, enabling the precise dissection of glutamine-dependent pathways in complex biological systems.
The primary strategy in developing these analogs has been to create prodrugs that mask the active DON molecule, rendering it inert until it reaches a specific target, such as a tumor or the central nervous system (CNS). jhu.edujohnshopkins.edu This approach allows investigators to study the effects of glutamine antagonism in a localized manner, thereby elucidating the specific roles of glutamine-dependent pathways in different pathological and physiological states.
One of the key research applications for these analogs is in oncology. johnshopkins.edu Many cancer cells exhibit a strong dependence on glutamine metabolism for energy and the synthesis of essential molecules like nucleotides, proteins, and lipids. johnshopkins.edunih.gov By using tumor-targeted DON prodrugs, researchers can inhibit glutamine-utilizing enzymes preferentially within the tumor microenvironment. jhu.eduhopkinsmedicine.org This selective inhibition helps to dissect the specific metabolic vulnerabilities of cancer cells without the confounding systemic effects that would be observed with DON itself. hopkinsmedicine.org
For instance, the prodrug JHU083 was designed to be selectively cleaved and activated within the tumor microenvironment. frontiersin.org Its use in preclinical models has been instrumental in demonstrating how blocking glutamine metabolism not only inhibits tumor growth but also remodels the immunosuppressive tumor microenvironment. hopkinsmedicine.orgfrontiersin.org Studies using JHU083 have revealed surprising differences in the metabolic programming of tumor cells versus immune effector T cells, which were previously thought to be quite similar. hopkinsmedicine.org This allows researchers to exploit these metabolic distinctions, providing a clearer understanding of the pathways that support anti-tumor immunity. hopkinsmedicine.org
Similarly, other prodrugs have been developed to cross the blood-brain barrier, enabling the study of glutamine metabolism in the CNS. researchgate.net The prodrug JHU395, for example, exhibits better brain penetration than DON or even JHU083, allowing for effective targeting of brain tumors like medulloblastoma. frontiersin.org The use of such analogs is critical for dissecting the role of glutamine-dependent pathways in neurodegenerative diseases and brain cancers, where systemic administration of DON would be hampered by its inability to efficiently reach its target and its peripheral toxicities. researchgate.netnih.gov
The development of these specialized analogs provides researchers with a chemical toolkit to ask highly specific questions about metabolic pathways. By comparing the effects of systemic versus targeted glutamine antagonism, scientists can delineate the tissue-specific roles of enzymes involved in nucleotide synthesis, amino acid synthesis, and energy production. aacrjournals.orgjhu.edu
Research Findings with DON Analogs
The table below summarizes key DON analogs that have been developed as research tools and the insights gained from their application in dissecting metabolic pathways.
| Analog/Prodrug | Key Design Feature | Pathway(s) Dissected | Key Research Findings |
| JHU083 | Leucine amide and ethyl ester prodrug, activated in the tumor microenvironment. frontiersin.org | Tumor glutamine metabolism, T-cell metabolism. hopkinsmedicine.orgfrontiersin.org | Revealed distinct metabolic programming between tumor cells and effector T cells; demonstrated that glutamine antagonism enhances anti-tumor immunity and creates durable immune memory. hopkinsmedicine.orgfrontiersin.org |
| Sirpiglenastat (DRP-104) | A tumor-targeted prodrug of DON. acs.org | Glutamine metabolism in tumors. acs.org | Designed for improved metabolic stability and tumor-selective delivery of DON, reducing systemic exposure and formation of inactive metabolites. acs.org |
| JHU395 | A DON prodrug with enhanced hydrophobicity. frontiersin.org | Glutamine metabolism in the central nervous system (CNS). frontiersin.org | Achieves better brain penetration, allowing for effective dissection of pathways in brain tumors (e.g., MYC-expressing medulloblastoma) with reduced peripheral exposure. frontiersin.org |
| Methyl-POM-DON-isopropyl-ester (5c) | Dual-moiety prodrug masking both amine and carboxylate groups. researchgate.net | Glutamine metabolism in the CNS. researchgate.net | Designed for chemical stability and enhanced delivery to the cerebrospinal fluid, enabling investigation of glutamine pathways in glioblastoma. researchgate.net |
Advanced Research Perspectives and Future Directions
Deeper Elucidation of Mechanistic Linkages Between Molecular Interventions and Systemic Biological Outcomes
The primary mechanism of DON is its function as a broad-spectrum, irreversible inhibitor of glutamine-utilizing enzymes. nih.gov By mimicking glutamine, DON binds to the active sites of these enzymes, leading to the formation of a covalent adduct that permanently inactivates them. nih.gov This inhibition disrupts a multitude of critical metabolic processes.
Key glutamine-dependent pathways impacted by DON include:
Nucleotide Synthesis : DON inhibits enzymes involved in both purine (B94841) and pyrimidine (B1678525) synthesis, which are vital for DNA and RNA replication. nih.gov
Hexosamine Biosynthesis Pathway (HBP) : By inhibiting glutamine:fructose-6-phosphate amidotransferase (GFAT), DON can disrupt the HBP, which is crucial for protein and lipid glycosylation. albany.edu
Glutaminolysis : DON targets glutaminase (B10826351), the enzyme that converts glutamine to glutamate (B1630785), a key step in the tricarboxylic acid (TCA) cycle for energy production. nih.govalbany.edu
Research has shown that this multi-faceted inhibition leads to significant downstream effects, including the induction of apoptosis (programmed cell death) and a shift in cellular energy metabolism. albany.eduspandidos-publications.com Studies have demonstrated that DON treatment can lead to a reduction in both oxidative phosphorylation and glycolysis in cancer cells. spandidos-publications.com
Investigation of Metabolic Plasticity and Adaptive Resistance Mechanisms in Response to DON
A significant challenge in targeting tumor metabolism is the inherent metabolic plasticity of cancer cells, which allows them to adapt to therapeutic interventions. nih.gov In response to the glutamine antagonism by DON, cancer cells can activate compensatory metabolic pathways to survive.
One observed resistance mechanism is the upregulation of asparagine synthesis. nih.gov Pancreatic ductal adenocarcinoma (PDAC) tumors, for instance, have been shown to increase asparagine production when treated with DON, making them susceptible to concurrent treatment with asparaginase. nih.gov Another adaptive strategy involves the MEK/ERK signaling pathway, which can be activated in response to DON, suggesting that combination therapies with MEK inhibitors could be effective. nih.gov
Understanding these adaptive responses is crucial for developing more effective therapeutic strategies that can overcome resistance to DON.
Comprehensive Analysis of Microenvironment and Stromal Cell Contributions to DON's Effects in Disease Models
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix. The metabolic interplay within the TME can influence the efficacy of metabolic inhibitors like DON.
While some studies have indicated that the primary effects of DON on tumors can be tumor-intrinsic, the role of the TME is an area of active investigation. issx.org For example, the acidic microenvironment created by high lactate (B86563) production in tumors can impact drug efficacy and cellular metabolism. onclive.com Future research will need to dissect the complex interactions between DON, cancer cells, and the surrounding stromal and immune cells to fully understand its therapeutic potential.
Application of Integrated Multi-Omics Approaches (e.g., Proteomics, Lipidomics) in DON Research
The comprehensive effects of DON on cellular metabolism necessitate a systems-level analysis. Integrated multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics (including lipidomics), are powerful tools for uncovering the global molecular changes induced by DON.
Currently, much of the research involving advanced analytical techniques for DON has focused on its quantification in biological samples using liquid chromatography-mass spectrometry (LC-MS). nih.govacs.orgjohnshopkins.edu These bioanalytical methods are crucial for pharmacokinetic studies of DON and its prodrugs. acs.orgjohnshopkins.edu
However, the application of broader proteomics and lipidomics to map the downstream consequences of DON's enzymatic inhibition is a burgeoning area. Such studies could:
Identify novel biomarkers of response or resistance to DON.
Uncover unexpected off-target effects or previously unknown metabolic vulnerabilities.
Provide a more holistic understanding of the adaptive metabolic rewiring that occurs in response to treatment.
For instance, a study on triple-negative breast cancer cells utilized Seahorse extracellular flux analysis to demonstrate that DON could decrease glycolysis, highlighting its impact on energy metabolism. albany.edu While not a multi-omics study in the strictest sense, it points towards the value of comprehensive metabolic profiling. The broader application of untargeted proteomics and lipidomics will be instrumental in advancing our understanding of DON's complex biological effects.
Exploration of DON's Role in Modulating Specific Immune Cell Subsets and Their Metabolic Reprogramming (e.g., T-cell Differentiation)
The immune system is intricately linked with metabolism, and glutamine is a critical nutrient for immune cell function, particularly for T-cell proliferation and differentiation. This metabolic dependency presents an opportunity to modulate immune responses with glutamine antagonists like DON.
Research has shown that DON can inhibit the proliferation of lymphocytes in response to infection, suggesting a role in modulating immune-mediated pathologies. jhu.edu By targeting glutamine metabolism, DON can potentially influence the differentiation and function of various T-cell subsets. This immunomodulatory effect could be harnessed to either suppress harmful inflammatory responses or to enhance anti-tumor immunity by altering the metabolic landscape of the tumor microenvironment.
Development of Novel Targeted Delivery Systems Beyond Prodrugs for Research Applications
A significant hurdle in the clinical development of DON has been its toxicity to normal tissues that are also highly dependent on glutamine, such as the gastrointestinal (GI) tract. johnshopkins.edunih.govuochb.cz To address this, extensive research has focused on developing prodrugs of DON that can selectively deliver the active compound to tumor tissues. issx.orgjohnshopkins.eduresearchgate.net
These prodrug strategies have shown considerable success in preclinical models, leading to an improved therapeutic index with robust anti-cancer activity and minimal GI toxicity. issx.orgjohnshopkins.edu For example, the prodrug DRP-104 has demonstrated an 11-fold higher delivery of DON to tumors compared to the GI tract. issx.org
Beyond prodrugs, the development of other targeted delivery systems, such as nanoparticle-based carriers or antibody-drug conjugates, could further enhance the specificity and efficacy of DON for research and therapeutic applications.
Comparative Mechanistic Analysis with Other Glutamine Antagonists
DON is one of several glutamine antagonists that have been investigated for their therapeutic potential. A comparative analysis of their mechanisms of action can provide valuable insights into the nuances of targeting glutamine metabolism.
| Glutamine Antagonist | Key Mechanistic Features |
| 6-Diazo-5-oxo-L-norleucine (DON) | Broad-spectrum, irreversible inhibitor of multiple glutamine-utilizing enzymes. nih.gov |
| CB-839 (Telaglenastat) | A potent and selective inhibitor of glutaminase 1 (GLS1). nih.gov |
| Azaserine | Another glutamine analog that acts as an irreversible inhibitor of glutamine-dependent enzymes, similar to DON but with a different chemical structure. |
| JHU-083 | A prodrug of DON designed for enhanced tumor targeting and reduced systemic toxicity. |
While broad-spectrum inhibitors like DON can induce a more profound metabolic disruption, more selective inhibitors like CB-839 may offer a more favorable toxicity profile by targeting a specific enzyme in the glutamine metabolism pathway. nih.gov Comparative studies are essential to determine the optimal strategy for targeting glutamine addiction in different disease contexts.
Leveraging Biosynthetic Pathways of DON for Synthetic Biology and Biocatalysis
The biosynthesis of DON from lysine (B10760008) is a concise and elegant pathway involving three key enzymatic steps. wikipedia.org The complete biosynthetic pathway of the related tripeptide alazopeptin (B1221733) (Ala-DON-DON) has been successfully elucidated, providing a genetic blueprint for manipulating the production of these diazo-containing compounds. nih.gov A pivotal discovery within this pathway is the identification of the transmembrane protein AzpL, which catalyzes the crucial diazotization reaction, forming the characteristic diazo group of DON. nih.gov
This detailed understanding of the biosynthetic machinery provides a powerful toolkit for synthetic biology applications. Researchers have already achieved a significant milestone with the heterologous production of N-acetyl-DON in Streptomyces albus, demonstrating the feasibility of transferring and expressing the DON biosynthetic genes in a foreign host. nih.gov This achievement lays the groundwork for developing microbial cell factories optimized for large-scale and cost-effective production of DON and its derivatives.
The modular nature of biosynthetic pathways allows for the principles of synthetic biology to be applied in a "plug-and-play" fashion. By introducing genes from the DON pathway into engineered microbial chassis, it is possible to create novel metabolic routes for the synthesis of new chemical entities. The enzymes of the DON pathway, particularly the diazotization enzyme AzpL, represent valuable biocatalytic tools. The substrate specificity of these enzymes is a key area of investigation, as enzymes with broader substrate tolerance could be used to generate a diverse library of DON analogs with potentially improved therapeutic properties or novel biological activities.
Future research in this area will likely focus on several key aspects:
Pathway Engineering for Analog Production: By introducing mutations into the key biosynthetic enzymes or by feeding the pathway with modified precursor molecules, it may be possible to generate a range of novel DON analogs. This approach, known as mutasynthesis or substrate engineering, could lead to the discovery of compounds with enhanced efficacy, reduced toxicity, or improved pharmacokinetic profiles.
Biocatalytic Applications of Pathway Enzymes: The individual enzymes of the DON pathway can be isolated and used as biocatalysts for specific chemical transformations. The diazotization enzyme, for instance, could be employed in the synthesis of other diazo-containing molecules of pharmaceutical interest. This approach offers the advantages of high selectivity and mild reaction conditions typical of enzymatic catalysis.
Optimization of Heterologous Production: Further engineering of the host organism, such as Streptomyces albus, can lead to significant improvements in the yield and purity of DON and its derivatives. This can involve optimizing codon usage, balancing enzyme expression levels, and engineering metabolic fluxes to channel more precursors towards the desired product.
The convergence of natural product biosynthesis, synthetic biology, and biocatalysis holds immense promise for the future of drug discovery and development. The continued exploration and manipulation of the 6-Diazo-5-oxo-L-norleucine biosynthetic pathway will undoubtedly contribute to the expansion of the chemical diversity of this important class of antitumor agents.
Q & A
Q. What are the primary biochemical mechanisms by which DON inhibits glutamine-dependent enzymes, and how can these be experimentally validated?
DON acts as a glutamine analog, competitively inhibiting enzymes like glutaminase and transglutaminase 2 (TGase2) by mimicking glutamine's structure. To validate this, researchers can:
- Perform enzyme inhibition assays using purified enzymes (e.g., TGase2) with glutamine as a substrate and measure DON's IC₅₀ values .
- Use isotopic tracing (e.g., ¹⁵N-glutamine) in cell cultures to track metabolic flux disruptions caused by DON .
- Analyze structural interactions via X-ray crystallography or molecular docking to confirm binding to active sites .
Q. How does DON affect cell cycle progression in normal vs. neoplastic cells, and what experimental models are appropriate to study this?
DON induces cell cycle arrest by depleting nucleotide pools via inhibition of purine biosynthesis. Key methodologies include:
- Flow cytometry with propidium iodide staining to assess cell cycle phases (G1/S arrest) in cancer cell lines (e.g., glioblastoma U87) and normal fibroblasts .
- Comparative studies using xenograft models (e.g., nude mice with human tumors) to evaluate tumor-specific cytotoxicity versus normal tissue toxicity .
Q. What are the standard protocols for handling and storing DON to ensure experimental reproducibility?
- Storage : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation .
- Solubility : Prepare fresh solutions in slightly acidic buffers (pH 5-6) or DMSO, avoiding prolonged exposure to aqueous environments .
- Safety : Use PPE (gloves, lab coat) due to its acute toxicity (WGK 3 classification) .
Advanced Research Questions
Q. How can prodrug strategies mitigate DON's systemic toxicity while enhancing tumor-specific delivery?
Prodrugs like methyl-POM-DON-isopropyl-ester (5c) improve DON's therapeutic index by:
- Chemical stabilization : Masking amine and carboxylate groups prevents cyclization and enhances plasma stability, particularly in primates .
- Targeted activation : Carboxylesterase-mediated cleavage in tumor tissue increases local DON concentrations (e.g., 11-fold higher tumor exposure vs. GI tissues in mice) .
- Methodological validation : Use LC-MS/MS to quantify prodrug and active metabolite levels in plasma and cerebrospinal fluid (CSF) in preclinical models .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy of DON in glioblastoma models?
Discrepancies arise from differences in glutamine dependency and blood-brain barrier (BBB) penetration. Solutions include:
- Metabolic profiling : Compare glutamine utilization in glioblastoma stem cells (GSCs) vs. bulk tumor cells using RNA-seq or metabolomics .
- BBB modeling : Employ microfluidic devices or in situ brain perfusion to measure DON/analog transport .
- Combination therapy : Pair DON with BBB disruptors (e.g., focused ultrasound) or glutamine synthetase inhibitors to enhance efficacy .
Q. How does DON modulate TGase2 activity in diabetic vascular complications, and what are the implications for experimental design?
DON inhibits TGase2-mediated crosslinking of extracellular matrix proteins, which contributes to diabetic retinopathy. Key methodologies:
- In vitro models : Treat human retinal endothelial cells with high glucose + DON and measure fibronectin crosslinking via Western blot .
- In vivo models : Use streptozotocin-induced diabetic mice to assess DON's effect on vascular leakage (e.g., Evans blue assay) .
Q. What computational tools predict DON's off-target effects on non-glutamine metabolic pathways?
- Constraint-based modeling : Build genome-scale metabolic models (GEMs) of cancer cells to simulate DON's impact on glycolysis, TCA cycle, and redox balance .
- Machine learning : Train models on DON's chemical analogs to predict interactions with non-target enzymes (e.g., asparagine synthetase) .
Methodological Frameworks
- PICOT Framework : For clinical translation studies, structure questions around Population (e.g., glioblastoma patients), Intervention (DON prodrugs), Comparison (standard chemotherapy), Outcome (survival, toxicity), and Time (6-month follow-up) .
- Data Contradiction Analysis : Use Bland-Altman plots or meta-regression to reconcile discrepancies between in vitro IC₅₀ values and in vivo tumor regression data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
